(3,3-dimethyl-2H-1-benzofuran-5-yl)-(4-hydroxy-2-methylpyrrolidin-1-yl)methanone
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Overview
Description
(3,3-Dimethyl-2H-1-benzofuran-5-yl)-(4-hydroxy-2-methylpyrrolidin-1-yl)methanone is a complex organic compound featuring a benzofuran and a pyrrolidine moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both benzofuran and pyrrolidine rings suggests it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-dimethyl-2H-1-benzofuran-5-yl)-(4-hydroxy-2-methylpyrrolidin-1-yl)methanone typically involves multi-step organic reactions
Benzofuran Synthesis: The benzofuran core can be synthesized via the cyclization of ortho-hydroxyaryl ketones with appropriate reagents under acidic or basic conditions.
Pyrrolidine Introduction: The pyrrolidine ring can be introduced through nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the benzofuran intermediate.
Final Coupling: The final step involves coupling the benzofuran and pyrrolidine intermediates under conditions that promote the formation of the methanone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the pyrrolidine ring, forming ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic, basic, or neutral).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields ketones, while reduction of the carbonyl group results in alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to the presence of the benzofuran and pyrrolidine rings. These moieties are known to interact with various biological targets, potentially leading to applications in drug discovery and development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. Benzofuran derivatives have been studied for their anti-inflammatory, antiviral, and anticancer activities , while pyrrolidine derivatives are known for their neuroprotective and analgesic properties .
Industry
Industrially, the compound could be used in the synthesis of specialty chemicals, polymers, and advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and adhesives.
Mechanism of Action
The mechanism of action of (3,3-dimethyl-2H-1-benzofuran-5-yl)-(4-hydroxy-2-methylpyrrolidin-1-yl)methanone would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The benzofuran ring can engage in π-π interactions and hydrogen bonding, while the pyrrolidine ring can form ionic and covalent bonds with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like 2,3-dihydrobenzofuran and 5-methoxybenzofuran share the benzofuran core and exhibit similar chemical properties.
Pyrrolidine Derivatives: Compounds such as 2-methylpyrrolidine and 4-hydroxypyrrolidine are structurally related and have comparable reactivity.
Uniqueness
The uniqueness of (3,3-dimethyl-2H-1-benzofuran-5-yl)-(4-hydroxy-2-methylpyrrolidin-1-yl)methanone lies in the combination of the benzofuran and pyrrolidine rings within a single molecule. This dual functionality allows for a broader range of chemical reactions and biological interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
(3,3-dimethyl-2H-1-benzofuran-5-yl)-(4-hydroxy-2-methylpyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-10-6-12(18)8-17(10)15(19)11-4-5-14-13(7-11)16(2,3)9-20-14/h4-5,7,10,12,18H,6,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBHLBBYCCXXJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1C(=O)C2=CC3=C(C=C2)OCC3(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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